3-Bromo-5-(2-pyridyl)isoxazole
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Overview
Description
2-(3-Bromo-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings. The presence of a bromine atom at the 3-position of the oxazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)pyridine typically involves the formation of the oxazole ring followed by bromination. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-known strategy for preparing oxazole-based compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(3-Bromo-1,2-oxazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-1,2-oxazol-5-yl)pyridine
- 2-(3-Fluoro-1,2-oxazol-5-yl)pyridine
- 2-(3-Iodo-1,2-oxazol-5-yl)pyridine
Uniqueness
2-(3-Bromo-1,2-oxazol-5-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and biological applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H |
InChI Key |
RFUOFZMNJNKRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
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